molecular formula C17H19N7O B2360496 6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195938-35-1

6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号 B2360496
CAS番号: 2195938-35-1
分子量: 337.387
InChIキー: QHACZNBVQZZECJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazolothiadiazine nucleus, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of such compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The synthesis process involves the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various steps. The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .

科学的研究の応用

  • Synthetic Methods and Structural Analysis : Research has focused on synthesizing and analyzing the structure of related compounds. For example, Sallam et al. (2021) synthesized a compound involving a similar triazolo[4,3-b]pyridazine structure and conducted a detailed structural analysis using techniques like X-ray diffraction and density functional theory calculations (Sallam et al., 2021).

  • Pharmacological Applications : Some derivatives have been explored for their pharmacological potential. For instance, Kuwahara et al. (1997) synthesized a series of compounds with the [1,2,4]triazolo[1,5-b]pyridazin-6-yl structure, evaluating their ability to inhibit bronchoconstriction in guinea pigs, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

  • Chemical Properties and Reactions : Investigations into the chemical properties and reactions of similar compounds have been a significant area of research. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of a related triazolo[1,5-a]pyrimidine compound (Desenko et al., 1998).

  • Novel Compound Synthesis : Research has also been dedicated to synthesizing novel compounds involving related structures. Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives, showcasing the versatility of these chemical structures (Ibrahim & Behbehani, 2014).

将来の方向性

The future directions for this compound could involve further exploration of its diverse pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further studies on its synthesis, molecular structure, and chemical reactions .

特性

IUPAC Name

6-cyclopropyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-4-14(20-23)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHACZNBVQZZECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。